molecular formula C10H13NO B13001603 2-(Dimethylamino)-5-methylbenzaldehyde

2-(Dimethylamino)-5-methylbenzaldehyde

Cat. No.: B13001603
M. Wt: 163.22 g/mol
InChI Key: RCAZDYKIEASENU-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-methylbenzaldehyde is an organic compound with the molecular formula C10H13NO It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the second position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-(dimethylamino)toluene with a formylating agent such as N,N-dimethylformamide (DMF) in the presence of a strong acid like phosphorus oxychloride (POCl3). The reaction proceeds via electrophilic aromatic substitution, where the formyl group is introduced at the para position relative to the dimethylamino group.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2-(Dimethylamino)-5-methylbenzoic acid.

    Reduction: 2-(Dimethylamino)-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)benzaldehyde: Lacks the methyl group at the fifth position.

    5-Methyl-2-nitrobenzaldehyde: Contains a nitro group instead of a dimethylamino group.

    2-(Dimethylamino)-5-chlorobenzaldehyde: Contains a chlorine atom at the fifth position instead of a methyl group.

Uniqueness

2-(Dimethylamino)-5-methylbenzaldehyde is unique due to the presence of both the dimethylamino and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-(dimethylamino)-5-methylbenzaldehyde

InChI

InChI=1S/C10H13NO/c1-8-4-5-10(11(2)3)9(6-8)7-12/h4-7H,1-3H3

InChI Key

RCAZDYKIEASENU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(C)C)C=O

Origin of Product

United States

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